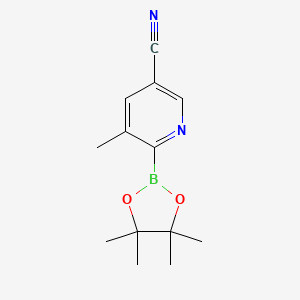

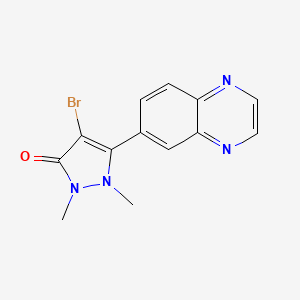

![molecular formula C34H52Br2O2S2 B567230 2,6-二溴-4,8-双((2-丁基辛基)氧基)苯并[1,2-b:4,5-b']二噻吩 CAS No. 1336893-15-2](/img/structure/B567230.png)

2,6-二溴-4,8-双((2-丁基辛基)氧基)苯并[1,2-b:4,5-b']二噻吩

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

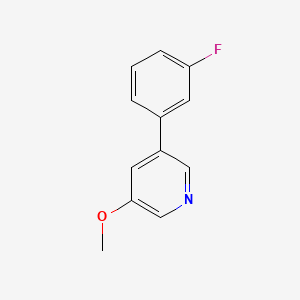

2,6-Dibromo-4,8-bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b’]dithiophene is a chemical compound with the molecular formula C34H52Br2O2S2 . It is also known by its IUPAC name 2,6-dibromo-4,8-bis (octyloxy)benzo [1,2-b:4,5-b’]dithiophene .

Synthesis Analysis

The synthesis of 2,6-Dibromo-4,8-bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b’]dithiophene is typically achieved through organic synthesis methods . The specific preparation methods may include bromination of benzo[1,2-b:4,5-b’]dithiophene and coupling with thiothenes, followed by the introduction of the ethylhexyl functional group in the reaction .Molecular Structure Analysis

The molecular structure of this compound is characterized by the presence of bromine, oxygen, sulfur, and carbon atoms arranged in a specific pattern . The exact structure can be obtained from its CID 118475389 .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a boiling point of 624.0±50.0 °C (Predicted) and a density of 1.346 . It is a clear liquid with a light yellow to brown color .科学研究应用

Organic Solar Cells (OSCs)

This compound is used in the synthesis of donor-acceptor (D-A) and donor-donor (D-D) conjugated polymers for organic solar cells. The polymers exhibit suitable HOMO–LUMO energy levels for OSC devices, which are crucial for achieving high power conversion efficiencies .

Organic Field-Effect Transistors (OFETs)

The planar symmetrical molecular structure of this compound encourages better π-π stacking and good electron delocalization, which is beneficial for charge transport in OFETs .

Photovoltaic Devices

Benzo[1,2-b:4,5-b’]dithiophene (BDT)-based small molecules, including derivatives of our compound of interest, are widely used as building blocks for high-performance small molecule-based photovoltaic devices due to their large and rigid planar conjugated structure .

Corrosion Resistance Materials

The conjugated polymers derived from this compound have potential applications in corrosion resistance materials. Their chemical structure can provide a protective layer against corrosion for various metals .

Amperometric Sensors

These polymers can also be applied in the development of amperometric sensors. The electrical properties of the polymers allow them to detect changes in current as a response to chemical reactions, which is useful for sensing applications .

Dielectric Materials

The compound’s derivatives are used in the synthesis of materials with dielectric properties. These materials are essential in the manufacturing of capacitors and other electronic components that require a dielectric medium .

安全和危害

When handling 2,6-Dibromo-4,8-bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b’]dithiophene, direct contact with skin and eyes should be avoided . Protective gloves, goggles, and protective clothing should be worn during operation . The compound should be handled in a well-ventilated environment, and inhalation of dust or vapor should be avoided . More specific safety information can be obtained from the compound’s Safety Data Sheet (SDS) .

作用机制

Mode of Action

It is known that the compound is used in the construction of a series of sulfone-based dual acceptor 1-2 (a1–a2)-type copolymers . This suggests that the compound may interact with its targets to facilitate the formation of these copolymers.

Biochemical Pathways

The compound is involved in the construction of sulfone-based dual acceptor 1-2 (A1–A2)-type copolymers .

Result of Action

It is known that the compound is used in the construction of a series of sulfone-based dual acceptor 1-2 (a1–a2)-type copolymers . This suggests that the compound may have a role in facilitating the formation of these copolymers.

属性

IUPAC Name |

2,6-dibromo-4,8-bis(2-butyloctoxy)thieno[2,3-f][1]benzothiole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H52Br2O2S2/c1-5-9-13-15-19-25(17-11-7-3)23-37-31-27-21-29(35)40-34(27)32(28-22-30(36)39-33(28)31)38-24-26(18-12-8-4)20-16-14-10-6-2/h21-22,25-26H,5-20,23-24H2,1-4H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXZPBOPQASGASH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC(CCCC)COC1=C2C=C(SC2=C(C3=C1SC(=C3)Br)OCC(CCCC)CCCCCC)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H52Br2O2S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

716.7 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,6-Dibromo-4,8-bis((2-butyloctyl)oxy)benzo[1,2-b:4,5-b']dithiophene | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![tert-Butyl 3,6-diazabicyclo[3.2.2]nonane-6-carboxylate](/img/structure/B567155.png)

![5-Fluoro-2H-benzo[b][1,4]oxazin-3(4H)-one](/img/structure/B567157.png)

![Thieno[3,2-D]pyrimidine-7-carbaldehyde](/img/structure/B567164.png)